![molecular formula C13H9N3O2 B6386601 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% CAS No. 1258617-82-1](/img/structure/B6386601.png)
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95%
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Overview
Description
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% (2-APCN) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of nicotinic acid and is used to study the effects of nicotinic acid on various biochemical and physiological processes. 2-APCN has been used in a variety of experiments to study the effects of nicotinic acid on various cellular processes, including cell signaling, cell metabolism, and cell proliferation.
Scientific Research Applications
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on various biochemical and physiological processes, including cell signaling, cell metabolism, and cell proliferation. It has also been used to study the effects of nicotinic acid on various diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism of Action
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% acts as a nicotinic acid receptor agonist, meaning that it binds to nicotinic acid receptors in the body and activates them. This activation of nicotinic acid receptors leads to a variety of physiological and biochemical effects, including increased cell signaling, increased cell metabolism, and increased cell proliferation.
Biochemical and Physiological Effects
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cell signaling, cell metabolism, and cell proliferation. It has also been shown to increase the production of neurotransmitters, such as dopamine and serotonin, which can have a variety of effects on the body. It has also been shown to increase the production of nitric oxide, which can help to regulate blood pressure and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% in lab experiments is that it is a relatively stable compound that is easy to work with. It is also relatively inexpensive and can be synthesized easily. The main limitation of using 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% in lab experiments is that it is a relatively new compound and the full range of its effects is still not fully understood.
Future Directions
In the future, 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% could be used to study the effects of nicotinic acid on a variety of diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It could also be used to study the effects of nicotinic acid on various types of cancer. Additionally, it could be used to study the effects of nicotinic acid on various types of inflammation, such as arthritis and asthma. Finally, it could be used to study the effects of nicotinic acid on various types of neurological disorders, such as depression and anxiety.
Synthesis Methods
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% is synthesized using a condensation reaction of 4-cyanophenol and 2-amino-5-chloropyridine. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and produces 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% as a white solid.
properties
IUPAC Name |
2-amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-6-8-1-3-9(4-2-8)10-5-11(13(17)18)12(15)16-7-10/h1-5,7H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTWASZOJQHWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687003 |
Source
|
Record name | 2-Amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1258617-82-1 |
Source
|
Record name | 2-Amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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